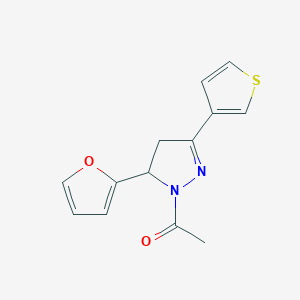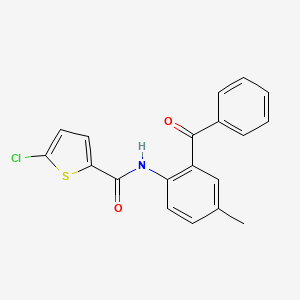![molecular formula C21H18ClN5O3 B2722214 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1251679-05-6](/img/structure/B2722214.png)
2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound, 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide, belongs to a class of organic compounds known as triazolopyrazines. These compounds are characterized by their unique tricyclic structure, which integrates a triazole ring with a pyrazine ring, often giving them potent biological activities. The specific compound is notable for its diverse applications in scientific research, especially due to its rich functional groups and potential pharmacological properties.
作用機序
Target of Action
Similar compounds have been found to target the c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s suggested that similar compounds may inhibit the activity of their target proteins, such as c-met kinase , leading to a decrease in the signaling pathways that promote cell growth and survival.
Biochemical Pathways
Given its potential target, it might influence pathways related to cell growth and survival, particularly those involving c-met kinase .
Result of Action
Based on the potential inhibition of c-met kinase , it could potentially lead to a decrease in cell growth and survival.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions starting from readily available precursors. Here is a typical synthetic pathway:
Formation of the triazolo[4,3-a]pyrazine core: : This is typically achieved through cyclization reactions that combine appropriate hydrazines and halogenated pyrazines under thermal or catalytic conditions.
Introduction of the phenoxy group: : This step involves nucleophilic aromatic substitution reactions where a phenol derivative reacts with a suitable leaving group on the triazolopyrazine ring
Acetamide linkage formation: : The final step generally involves amide coupling reactions, where the acetamide group is attached to the triazolopyrazine core using reagents such as carbodiimides in the presence of suitable catalysts.
Industrial Production Methods
Industrial-scale production of this compound might use optimized versions of the synthetic methods described, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques like continuous flow synthesis, use of greener solvents, and recycling of catalysts can be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the phenyl rings or the triazolopyrazine core, leading to the formation of quinone-like structures or other oxidative derivatives.
Reduction: : Reduction reactions typically affect the carbonyl group within the acetamide moiety, converting it into alcohols or amines depending on the reagents and conditions used.
Substitution: : The chloro substituent on the phenoxy group can be displaced by nucleophiles, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or mild oxidants like hydrogen peroxide can be used.
Reduction: : Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation (using palladium on carbon) are commonly employed.
Substitution: : Nucleophilic reagents such as amines or thiols in the presence of bases (e.g., NaOH, K2CO3) facilitate substitution reactions.
Major Products
The major products of these reactions are typically derivatives of the original compound with modifications on the triazolopyrazine core, the phenoxy group, or the acetamide moiety, leading to new structures with potentially different biological activities.
科学的研究の応用
This compound has a broad spectrum of applications in scientific research:
Chemistry: : Its unique tricyclic structure makes it a valuable scaffold for designing new molecules with potential biological activities.
Biology: : It can be used to study enzyme interactions, given its potential as an enzyme inhibitor.
Medicine: : Preliminary studies might explore its pharmacological effects, such as anti-inflammatory or anticancer properties.
Industry: : The compound's stability and functional versatility make it useful in the development of new materials or as a precursor for other complex organic molecules.
類似化合物との比較
Compared to other triazolopyrazine derivatives, this compound stands out due to the unique combination of functional groups:
Unique Functional Groups: : The combination of a chloro-substituted phenoxy group, an acetamide linkage, and a dimethylphenyl moiety.
Similar Compounds: : Other triazolopyrazine derivatives, such as those with different substituents on the triazole ring or variations in the phenoxy group, may have similar core structures but differ in their biological activity and applications.
List of Similar Compounds
2-(8-(4-fluorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Similar but with a fluorine atom instead of chlorine.
2-(8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Similar but with a methyl group instead of chlorine.
2-(8-(4-bromophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Similar but with a bromine atom instead of chlorine.
This article should give you a comprehensive understanding of this compound and its significance in various fields. Hope you find it enlightening!
特性
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-3-4-14(2)17(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCHZOBQMTZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)
![8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2722135.png)
![[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2722138.png)
![3-(methylsulfanyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2722139.png)


![N-(2-methoxy-5-methylphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2722143.png)
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)

![2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide](/img/structure/B2722150.png)

![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)

